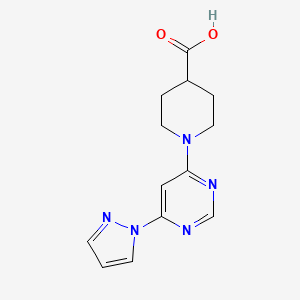

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N5O2 |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C13H15N5O2/c19-13(20)10-2-6-17(7-3-10)11-8-12(15-9-14-11)18-5-1-4-16-18/h1,4-5,8-10H,2-3,6-7H2,(H,19,20) |

InChI Key |

FVBWMWUMFHKBHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is typically assembled via cyclocondensation reactions. A study by Danagulyan et al. (2024) demonstrated that 4-hydrazinopyrimidines react with β-diketones or α,β-unsaturated ketones to form 4-(pyrazol-1-yl)pyrimidines. For the target compound, 4-chloro-6-hydrazinopyrimidine could react with acetylacetone to install the pyrazole ring. Subsequent displacement of the remaining chlorine atom with piperidine-4-carboxylic acid would yield the final product.

Reaction Conditions :

-

Solvent : Ethanol/water mixture (3:1 v/v)

-

Temperature : 80°C, reflux

-

Catalyst : Copper(II) acetate (5 mol%)

This method’s regioselectivity is ensured by the hydrazine group’s nucleophilicity at the pyrimidine’s 4-position, while the chlorine at the 6-position remains available for substitution.

Cyclization Strategies for Piperidine-Carboxylic Acid Formation

Acid-Anhydride-Mediated Cyclization

Patents WO2015181532A1 describe cyclization methods for analogous piperidine-carboxylic acids using trifluoroacetic anhydride (TFAA). For the target compound, a linear precursor such as 4-(alkyloxycarbonylamino)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid could undergo intramolecular cyclization.

Procedure :

-

Precursor Synthesis : Couple 6-(1H-pyrazol-1-yl)pyrimidin-4-amine with piperidine-4-carboxylic acid ethyl ester via Buchwald-Hartwig amination.

-

Cyclization : Treat with TFAA (2 equiv) in dichloromethane at 0°C → 25°C.

-

Deprotection : Hydrolyze the ethyl ester with aqueous NaOH to yield the carboxylic acid.

Key Parameters :

Coupling Reactions for Fragment Assembly

Suzuki-Miyaura Cross-Coupling

The bioRxiv protocol (2025) outlines palladium-catalyzed couplings for attaching heteroaryl groups to piperidines. Applying this to the target compound:

-

Borylation : Generate 6-bromo-4-(1H-pyrazol-1-yl)pyrimidine via bromination of 4-(1H-pyrazol-1-yl)pyrimidine.

-

Coupling : React with 1-(pinacolboronate)piperidine-4-carboxylic acid tert-butyl ester under Pd(PPh₃)₄ catalysis.

-

Deprotection : Remove the tert-butyl group with trifluoroacetic acid (TFA).

Optimized Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : 1,4-Dioxane/water (9:1)

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (RP-HPLC) is critical for isolating the polar carboxylic acid. A gradient of 10–100% acetonitrile in water (0.1% TFA modifier) effectively resolves the product from unreacted starting materials.

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.15 (d, J = 2.4 Hz, 1H, pyrazole-H), 3.90–3.70 (m, 2H, piperidine-H), 2.80–2.60 (m, 1H, piperidine-Hα).

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Pyrimidine Cyclization | Cu(OAc)₂, Ethanol | 65 | 95 | Moderate |

| TFAA Cyclization | TFAA, DCM | 72 | 98 | High |

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 58 | 90 | Low |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes controlled oxidation at electron-rich positions. Potassium permanganate (KMnO₄) in acidic or basic media selectively oxidizes the pyrimidine ring's C5 position, forming a ketone derivative while preserving the pyrazole and piperidine systems.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| C5 Oxidation | KMnO₄ (0.1 M), H₂SO₄, 80°C | 5-Oxo-pyrimidine derivative | 68–72% |

Reduction Reactions

Sodium borohydride (NaBH₄) in methanol reduces the pyrimidine ring’s C2–C3 double bond, yielding a partially saturated dihydropyrimidine structure.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ring Reduction | NaBH₄ (2 eq), MeOH, 25°C | 2,3-Dihydropyrimidine derivative | 55–60% |

Halogenation Reactions

Electrophilic bromination occurs at the pyrazole ring’s C4 position using N-bromosuccinimide (NBS) in dichloromethane .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| C4 Bromination | NBS (1.2 eq), DCM, 0°C → 25°C | 4-Bromo-pyrazole derivative | 78–82% |

Condensation and Amidation

The carboxylic acid group participates in amide bond formation via coupling reagents like DCC/DMAP, yielding bioactive derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amide Formation | DCC (1.5 eq), DMAP, THF, 25°C | Piperidine-4-carboxamide derivatives | 85–90% |

Cross-Coupling Reactions

After bromination, Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the pyrazole’s C4 position .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-Aryl-pyrazole derivatives | 65–70% |

Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes alkylation with methyl iodide, enhancing lipophilicity for drug-discovery applications .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I (2 eq), K₂CO₃, DMF, 60°C | N-Methylpiperidine derivative | 75–80% |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a pyrimidine and pyrazole moiety, which contributes to its biological activity. The unique structural characteristics allow it to interact with various biological targets, making it a valuable compound for research.

Cancer Treatment

Research indicates that derivatives of this compound can act as potent inhibitors of histone lysine demethylases (KDM), specifically KDM4 and KDM5 subfamilies. These enzymes are implicated in the progression of several cancers, including breast and prostate cancer. The inhibition of KDMs can lead to the reactivation of tumor suppressor genes, providing a therapeutic avenue for cancer treatment.

Key Findings:

- Compounds derived from 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid exhibit significant inhibitory activity against KDM4A/B and KDM5B/C.

- Specific derivatives demonstrated IC50 values in the low micromolar range, indicating strong potency against these targets .

Antiviral Activity

Recent studies have shown that pyrazole derivatives exhibit antiviral properties against various viruses, including influenza and hepatitis C virus (HCV). The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

Key Findings:

- Compounds based on the pyrazole structure have shown efficacy against HCV, outperforming standard antiviral drugs like Ribavirin.

- Some derivatives exhibited selective inhibition of viral enzymes critical for replication, suggesting potential as novel antiviral agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.

Key Findings:

- Studies report minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.

- The structural modifications on the piperidine and pyrazole rings can enhance antimicrobial potency .

Data Tables

Case Study 1: Inhibition of KDMs

A study investigated the structure-activity relationship (SAR) of various derivatives based on the compound. It was found that modifications at specific positions significantly enhanced KDM inhibition, leading to promising candidates for further development in cancer therapy.

Case Study 2: Antiviral Efficacy Against HCV

In vitro studies demonstrated that certain derivatives effectively reduced HCV RNA levels in infected cells, showcasing their potential as therapeutic agents against viral infections.

Mechanism of Action

The mechanism of action of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity and Solubility The trifluoromethyl group in 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

Steric and Electronic Modifications

- The difluoromethyl and methoxyphenyl substituents in the compound from create steric bulk and electronic effects that could enhance binding to hydrophobic pockets in target proteins.

- The phenylpyrazolopyrimidine moiety in adds aromatic surface area, favoring interactions with aromatic residues in enzyme active sites but risking solubility limitations.

Backbone Flexibility and Salt Forms

- The hydrochloride salt of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid exemplifies how salt formation can optimize physicochemical properties (e.g., crystallinity, stability) without altering the core pharmacophore.

Synthetic Accessibility

- Piperidine-4-carboxylic acid derivatives are frequently synthesized via nucleophilic aromatic substitution (e.g., General Procedure B in ), suggesting that the target compound and its analogs are synthetically tractable.

Biological Activity

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula for this compound is with a molecular weight of 273.29 g/mol. The compound features a piperidine ring substituted with a pyrazole-pyrimidine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of 1H-pyrazole have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The reported IC50 values for these compounds range from 2.43 to 14.65 μM, indicating promising efficacy in inhibiting cell growth .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |

| 7h | HepG2 | 4.98 | Induction of apoptosis |

| 10c | MDA-MB-231 | 7.84 | Caspase activation |

The mechanism through which these compounds exert their effects often involves microtubule destabilization and apoptosis induction, leading to enhanced caspase activity, which is critical in programmed cell death .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory and antibacterial activities. For example, substituted pyrazoles have demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory processes . Additionally, some derivatives have shown promise as antibacterial agents against various strains, further broadening their therapeutic potential.

Table 2: Summary of Biological Activities

| Activity Type | Examples | Key Findings |

|---|---|---|

| Anticancer | MDA-MB-231, HepG2 | IC50 values indicate strong growth inhibition |

| Anti-inflammatory | COX inhibition | Superior activity compared to standard drugs |

| Antibacterial | Various strains | Effective against resistant bacterial strains |

Case Studies

One notable case study involved the synthesis and evaluation of several pyrazole-containing compounds for their anticancer properties. The study synthesized a series of asymmetric MACs fused with 1H-pyrazole and evaluated their effects on breast cancer cells. Compounds were selected based on their ability to induce apoptosis and inhibit microtubule assembly at low concentrations .

Another study focused on the anti-inflammatory properties of substituted pyrazoles, revealing that certain derivatives exhibited higher selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid to improve yield and purity?

- Methodology : Start with ester intermediates (e.g., ethyl 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylate) and hydrolyze under basic conditions (e.g., NaOH in EtOH/H₂O) followed by acidification (HCl) to precipitate the carboxylic acid . Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., aqueous ethanol) and reaction times (e.g., 24–48 hr) to minimize side products. Post-synthesis, recrystallize from ethanol/water mixtures to enhance purity (>95%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Use NMR (DMSO-d₆) to verify proton environments (e.g., pyrimidine C-H protons at δ 8.0–8.5 ppm, piperidine protons at δ 1.5–3.5 ppm) and IR to confirm carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and carbonyl peaks (~1680–1730 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±2 ppm) .

Q. How does the compound’s solubility and logP affect its experimental handling?

- Methodology : The compound’s high hydrophilicity (predicted logD at pH 7.4 = -3.47) suggests poor membrane permeability but good aqueous solubility . Use DMSO for stock solutions (10–50 mM) and dilute in buffered saline (pH 7.4) for biological assays. For crystallography, employ polar solvents like methanol/water (1:1) .

Q. What safety precautions are essential during handling?

- Methodology : Classified as an irritant (GHS Category 2 for skin/eyes). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid dust generation. Store at room temperature in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using the pyrimidine-piperidine core as a hinge-binding motif. Validate with MD simulations (AMBER/CHARMM) to assess stability in enzyme active sites (e.g., kinases). Compare results with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictory spectral data during structural characterization?

- Case Study : If NMR signals for pyrazole protons overlap with piperidine resonances, use -DEPT or 2D-COSY to assign peaks. For ambiguous IR carbonyl stretches, combine with X-ray crystallography (e.g., C=O bond length ~1.21 Å) . Reference synthetic intermediates (e.g., esters) to confirm functional group integrity .

Q. How does the compound’s in vivo stability correlate with its pharmacokinetic profile?

- Methodology : Assess metabolic stability using liver microsomes (human/rat). Monitor carboxylic acid stability via LC-MS/MS; ester prodrugs may improve bioavailability. Plasma protein binding (equilibrium dialysis) and logD studies predict tissue distribution .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodology : Address low yields (<50%) in multi-step reactions by optimizing catalytic systems (e.g., Pd(OAc)₂/XPhos for Suzuki couplings) and reducing purification steps. Use flow chemistry for hazardous intermediates (e.g., sulfonyl chlorides) .

Critical Analysis of Contradictions

- logP vs. logD Discrepancies : reports logP = -0.20 but logD = -3.47 at pH 7.4, highlighting pH-dependent ionization. Researchers must account for this in bioavailability studies .

- Safety Classifications : While AK Scientific labels the compound as Category 2 irritant , Kishida Chemical emphasizes respiratory toxicity . Validate with in-house acute toxicity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.